Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a piperidine ring, and a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as thiophene-2-sulfonyl chloride and piperidine-2-carboxylic acid. These intermediates are then subjected to a series of reactions, including amide bond formation and thiazole ring construction.
Thiophene-2-sulfonyl chloride preparation: Thiophene is chlorosulfonated using chlorosulfonic acid to yield thiophene-2-sulfonyl chloride.
Piperidine-2-carboxylic acid preparation: Piperidine is carboxylated using carbon dioxide under high pressure and temperature to form piperidine-2-carboxylic acid.
Amide bond formation: Thiophene-2-sulfonyl chloride reacts with piperidine-2-carboxylic acid in the presence of a base such as triethylamine to form the corresponding sulfonamide.
Thiazole ring construction: The sulfonamide intermediate is then reacted with ethyl thiazole-4-carboxylate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under strong reducing conditions.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Piperidine derivatives: Compounds like piperidine-2-carboxylic acid and its derivatives.
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and its esters.
Uniqueness
Ethyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S3/c1-2-24-15(21)11-10-26-16(17-11)18-14(20)12-6-3-4-8-19(12)27(22,23)13-7-5-9-25-13/h5,7,9-10,12H,2-4,6,8H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICZEWPTLOGPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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